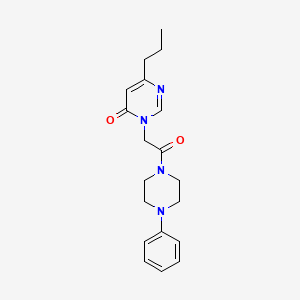

3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylpyrimidin-4(3H)-one

Description

This compound belongs to the pyrimidin-4(3H)-one class, characterized by a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 2. The substituents at positions 3 and 6 define its unique pharmacological and physicochemical properties:

Properties

IUPAC Name |

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-propylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-2-6-16-13-18(24)23(15-20-16)14-19(25)22-11-9-21(10-12-22)17-7-4-3-5-8-17/h3-5,7-8,13,15H,2,6,9-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJAKVHCLDGDMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylpyrimidin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as alkyl halides, amines, and catalysts under controlled temperature and pressure .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the phenylpiperazine moiety using reagents like alkyl halides or acyl chlorides

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. In the case of receptor interaction, it may act as an agonist or antagonist, modulating the receptor’s function and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrimidinone Derivatives

(a) 3-Benzyl-2-{[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (Compound 6b)

- Core structure: Benzothienopyrimidinone fused with a tetrahydrobenzene ring.

- Key differences :

- A sulfur-containing sulfanyl linker replaces the oxoethyl group.

- A benzyl group at position 3 instead of propyl.

- Implications: Increased steric bulk and altered electronic properties may reduce metabolic stability compared to the target compound. The benzothieno group enhances π-π stacking but reduces aqueous solubility.

(b) 4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (Compound 17)

- Core structure : Chromen-2-one fused with a thiazolo-isoxazole system.

- Key differences: Chromenone core replaces pyrimidinone. Thiazolo-isoxazole substituent introduces rigid planar geometry.

- Implications: Enhanced rigidity may improve target selectivity but limit conformational adaptability.

(c) 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

- Core structure: Pyrido[1,2-a]pyrimidinone with a benzisoxazole-piperidine substituent.

- Key differences :

- A pyrido-fused system increases aromatic surface area.

- Fluorine substitution enhances metabolic stability and bioavailability.

- Implications :

- Fluorine’s electron-withdrawing effects may improve binding to hydrophobic pockets.

- The pyrido system may confer higher melting points and crystallinity.

Physicochemical and Pharmacokinetic Comparison

Biological Activity

3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylpyrimidin-4(3H)-one is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyrimidine core substituted with a phenylpiperazine moiety. Its molecular formula is , with a molecular weight of 337.42 g/mol. The structural formula can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific molecular targets, including receptors and enzymes. It has been noted for its potential role in modulating neurotransmitter systems, particularly in the central nervous system (CNS). The presence of the piperazine ring suggests possible interactions with serotonin and dopamine receptors, which are critical in mood regulation and psychiatric disorders.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant properties. For instance, studies have shown that derivatives containing the piperazine structure can enhance serotonergic activity, leading to improved mood and reduced anxiety levels in animal models .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through the induction of apoptosis. The exact pathways involved are still under investigation but may relate to the modulation of signaling pathways associated with cell survival and growth .

Case Studies

- Antidepressant Study : A study published in PubMed examined the effects of similar piperazine derivatives on depressive behaviors in mice. The results indicated significant reductions in immobility time during forced swim tests, suggesting potential antidepressant effects .

- Anticancer Research : In vitro studies demonstrated that the compound could inhibit the growth of breast cancer cells by inducing cell cycle arrest at the G1 phase. This was attributed to its ability to modulate cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Trazodone | Antidepressant | Serotonin reuptake inhibition |

| Bupropion | Antidepressant | Dopamine reuptake inhibition |

| Fluoxetine | Antidepressant | Selective serotonin reuptake inhibition |

Q & A

Q. What strategies optimize synthetic scalability while maintaining enantiomeric purity?

- Methodological Answer :

- Catalytic Asymmetry : Use chiral auxiliaries (e.g., Evans oxazolidinones) for stereocontrol .

- Flow Chemistry : Scale-up key steps (e.g., cyclization) in continuous reactors to reduce batch variability .

- Crystallization-Driven Purification : Exploit differential solubility in ethanol/water mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.